REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:20]=[CH:19][C:6]([C:7]([NH:9][C:10]2[CH:18]=[CH:17][CH:16]=[C:15]3[C:11]=2[CH:12]=[CH:13][NH:14]3)=[O:8])=[C:5](OCC2CO2)[CH:4]=1.C(N)(C)(C)C>C(O)C>[NH:14]1[C:15]2[C:11](=[C:10]([NH:9][C:7](=[O:8])[C:6]3[CH:19]=[CH:20][C:3]([O:2][CH3:1])=[CH:4][CH:5]=3)[CH:18]=[CH:17][CH:16]=2)[CH:12]=[CH:13]1
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Name
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product
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Quantity
|
6 g
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Type
|
reactant
|
Smiles
|
COC1=CC(=C(C(=O)NC2=C3C=CNC3=CC=C2)C=C1)OCC1OC1
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Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
were refluxed for 3 hours
|
Duration
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3 h
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Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=C(C=CC=C12)NC(C1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |